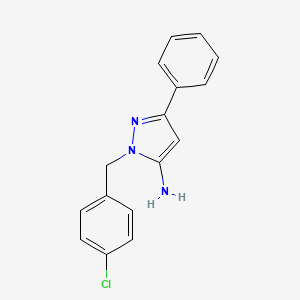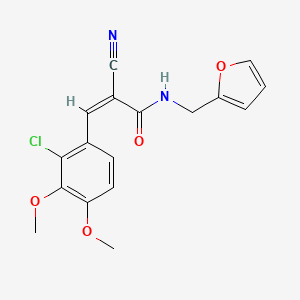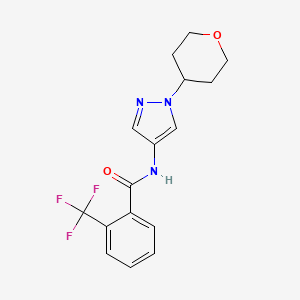![molecular formula C13H15N3OS2 B2854918 N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide CAS No. 1258701-27-7](/img/structure/B2854918.png)
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide, also known as CPTH2, is a small molecule inhibitor that has been used in scientific research to study the role of histone acetyltransferase (HAT) in various cellular processes. CPTH2 has been shown to inhibit the activity of the HAT enzyme, p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and chromatin remodeling.
Wirkmechanismus
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide inhibits the activity of the HAT enzyme, PCAF, by binding to a specific site on the enzyme. This binding prevents the enzyme from acetylating histone proteins, which can regulate gene expression and chromatin remodeling. The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Biochemical and Physiological Effects:
The inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to have various biochemical and physiological effects on cellular processes. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce cell cycle arrest in various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. This cell cycle arrest is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in cell cycle progression. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has also been shown to inhibit cell proliferation in various cancer cell lines, which is thought to be due to the induction of apoptosis. Finally, N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to induce apoptosis in various cancer cell lines, which is thought to be due to the inhibition of PCAF activity, which can regulate the expression of genes involved in apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has several advantages and limitations for lab experiments. One advantage is that it is a small molecule inhibitor that can be easily synthesized and used in various cellular assays. Another advantage is that it specifically targets the HAT enzyme, PCAF, which can regulate gene expression and chromatin remodeling. This specificity allows for the study of the role of PCAF in various cellular processes. However, one limitation is that N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have off-target effects on other enzymes that are involved in histone acetylation. Another limitation is that the inhibition of PCAF activity by N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can have pleiotropic effects on cellular processes, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide. One direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other HAT enzymes, such as p300/CBP. Another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide on other cellular processes, such as DNA repair and cell differentiation. Finally, another direction is to study the effects of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide in vivo, using animal models of cancer and other diseases. These studies could provide valuable insights into the role of histone acetylation in various cellular processes and the potential therapeutic applications of N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
Synthesemethoden
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 2-mercaptoacetic acid with 2-bromo-5-chloropyridine to produce 2-(2-mercaptoacetyl)pyridine. This intermediate is then reacted with 3-bromothiophene to produce N-(3-bromothiophen-2-yl)-2-(2-mercaptoacetyl)pyridine. Finally, this intermediate is reacted with cyanamide to produce N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide.
Wissenschaftliche Forschungsanwendungen
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been used in scientific research to study the role of HAT in various cellular processes. HAT enzymes are involved in the acetylation of histone proteins, which can regulate gene expression and chromatin remodeling. N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide has been shown to inhibit the activity of the HAT enzyme, PCAF, which is involved in the regulation of gene expression and chromatin remodeling. This inhibition has been shown to have various effects on cellular processes, including the induction of cell cycle arrest, the inhibition of cell proliferation, and the induction of apoptosis.
Eigenschaften
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(pyridin-2-ylmethylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c14-9-13(4-6-18-10-13)16-12(17)8-19-7-11-3-1-2-5-15-11/h1-3,5H,4,6-8,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSRKUWUALWMDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CSCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-pentoxybenzamide](/img/structure/B2854844.png)

![3-Cyclopropyl-1-[1-(propane-2-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2854847.png)

![N-Ethyl-2-[4-(5-ethylpyrimidin-2-yl)piperazin-1-yl]-6-methylpyrimidin-4-amine](/img/structure/B2854852.png)


![3-cyclopentyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid](/img/structure/B2854855.png)
![6-Fluoro-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/no-structure.png)
